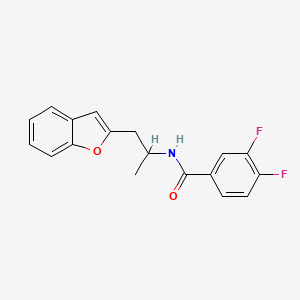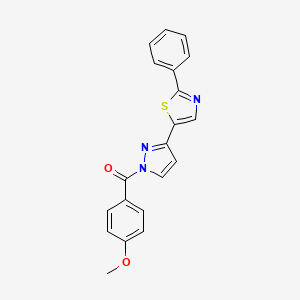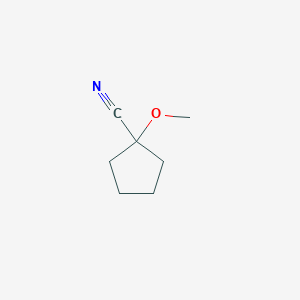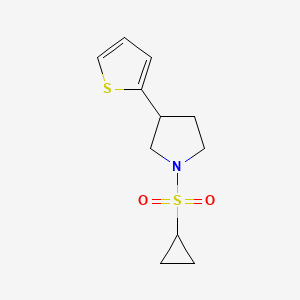
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Benzofuran compounds, like the one , are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Synthesis Analysis
Benzofuran compounds have been synthesized using innovative methods such as unique free radical cyclization cascades and proton quantum tunneling . These methods offer efficient synthesis routes for complex benzofuran compounds . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is intricate and offers intriguing possibilities for studying drug interactions and developing novel therapeutic strategies. It has been shown to exhibit remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran compounds like “this compound” often involve regiospecific introduction of the (dimethylamino)-methylene unit adjacent to the ketone .Applications De Recherche Scientifique
CNS D-2 Dopamine Receptor Imaging
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide, closely related to benzofuran derivatives, has been explored in the context of central nervous system (CNS) imaging. Research on similar compounds, such as iodobenzamide analogues, revealed their potential as CNS D-2 dopamine receptor imaging agents. These compounds, synthesized and radiolabeled with iodinated benzamides with fused ring systems including benzofuran, have shown specific binding with rat striatal tissue and are considered promising for imaging CNS D-2 dopamine receptors (Murphy et al., 1990).
Photocatalytic Degradation Studies
Benzofuran derivatives have also been utilized in environmental science, particularly in the study of photocatalytic degradation. For instance, the photodecomposition of propyzamide, a benzamide derivative, using titanium dioxide-loaded adsorbent supports showed enhanced mineralization rates and reduced concentration of solution-phase intermediates. This indicates the utility of benzofuran derivatives in environmental remediation processes (Torimoto et al., 1996).
Anticancer Activity
Research on dihydrobenzofuran lignans, which are chemically related to this compound, has highlighted their potential as antitumor agents. These compounds have shown promising activity against leukemia and breast cancer cell lines, with some inhibiting tubulin polymerization, a mechanism important in the development of antimitotic and potential antitumor agents (Pieters et al., 1999).
Mécanisme D'action
While the specific mechanism of action for “N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide” is not mentioned in the retrieved papers, benzofuran compounds in general have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Orientations Futures
Benzofuran compounds, including “N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide”, have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Future research will likely continue to explore the potential therapeutic applications of these compounds .
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)21-18(22)13-6-7-15(19)16(20)10-13/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURSWDJLQXRYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)



![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)
![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)



![4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)